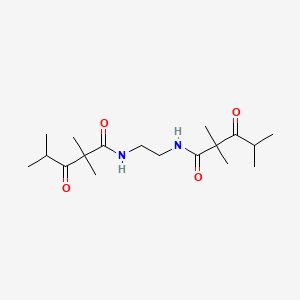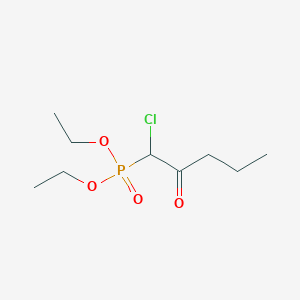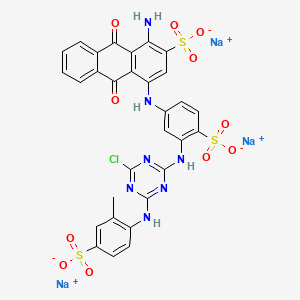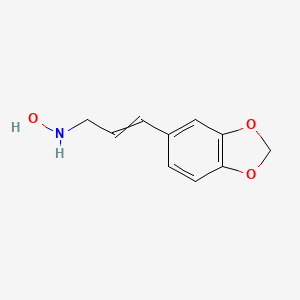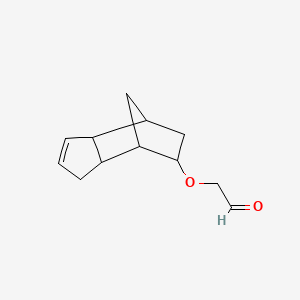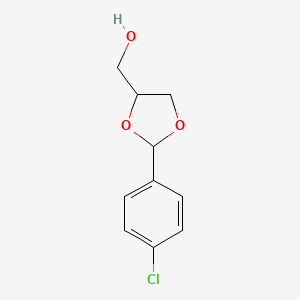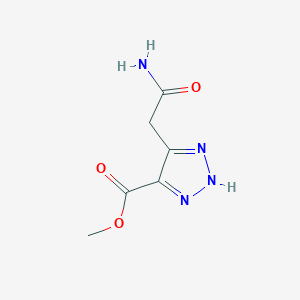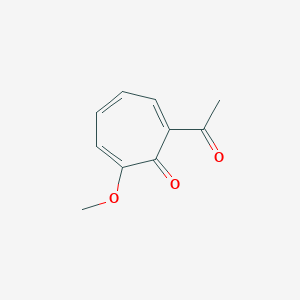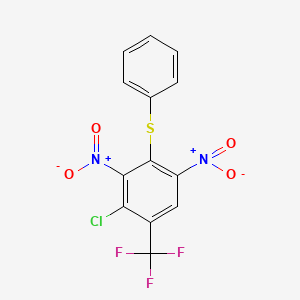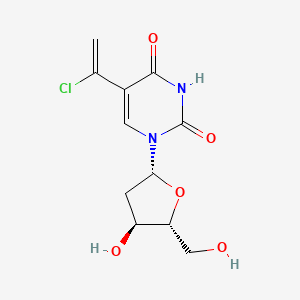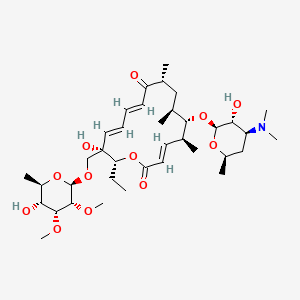![molecular formula C6H17NO6P2 B14465691 [(Pentylamino)methylene]-1,1-bisphosphonate CAS No. 71066-29-0](/img/structure/B14465691.png)
[(Pentylamino)methylene]-1,1-bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Pentylamino)methylene]-1,1-bisphosphonate is a chemical compound with the molecular formula C6H17NO6P2. It is a member of the bisphosphonate family, which are compounds characterized by two phosphonate groups attached to a central carbon atom. Bisphosphonates are known for their ability to inhibit bone resorption and are widely used in the treatment of bone diseases such as osteoporosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Pentylamino)methylene]-1,1-bisphosphonate typically involves the reaction of a pentylamine derivative with phosphorous acid and phosphorous trichloride. One efficient method for synthesizing bisphosphonates, including those containing nitrogen, is through microwave-assisted reactions. This method involves mixing the reactants and subjecting them to microwave irradiation, which enhances reaction rates and selectivity .
Industrial Production Methods
Industrial production of bisphosphonates often employs similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and reduced reaction times. Additionally, solvent-free conditions can be employed to minimize waste and improve the overall sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
[(Pentylamino)methylene]-1,1-bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bisphosphonate derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
[(Pentylamino)methylene]-1,1-bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Bisphosphonates, including this compound, are used in the treatment of bone diseases such as osteoporosis and Paget’s disease.
Mécanisme D'action
The mechanism of action of [(Pentylamino)methylene]-1,1-bisphosphonate involves its binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound interferes with the formation of the ruffled border of osteoclasts, their adhesion to the bone surface, and the production of protons necessary for bone resorption. Additionally, it promotes osteoclast apoptosis, further reducing bone resorption .
Comparaison Avec Des Composés Similaires
[(Pentylamino)methylene]-1,1-bisphosphonate can be compared with other bisphosphonates such as alendronate, ibandronate, and zoledronic acid. These compounds share a similar P-C-P structure but differ in their side chains, which influence their potency and specific applications. For example:
Alendronate: Contains a nitrogen group and is used primarily for osteoporosis treatment.
Ibandronate: Also contains nitrogen and is used for both osteoporosis and metastatic bone disease.
Zoledronic Acid: A highly potent bisphosphonate used for a wide range of bone-related conditions.
This compound is unique due to its specific side chain, which may confer distinct properties and applications compared to other bisphosphonates .
Propriétés
Numéro CAS |
71066-29-0 |
|---|---|
Formule moléculaire |
C6H17NO6P2 |
Poids moléculaire |
261.15 g/mol |
Nom IUPAC |
[(pentylamino)-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C6H17NO6P2/c1-2-3-4-5-7-6(14(8,9)10)15(11,12)13/h6-7H,2-5H2,1H3,(H2,8,9,10)(H2,11,12,13) |
Clé InChI |
FQXJJCSAFHONGH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC(P(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



